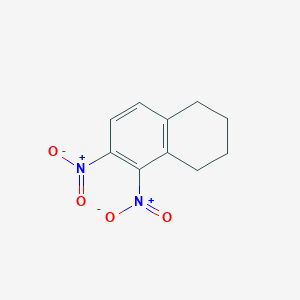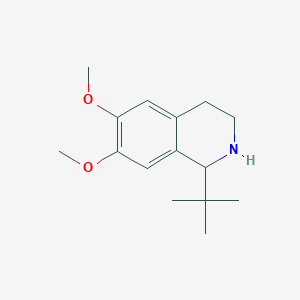
N-(3,5-dimethyl-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethyl-2-nitrophenyl)acetamide, commonly known as DMNAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMNAA is a yellow crystalline powder with a molecular weight of 226.23 g/mol and a melting point of 139-141°C. This compound is widely used in various industries, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of DMNAA is not well understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, and dihydrofolate reductase, an enzyme involved in the synthesis of DNA. DMNAA has also been found to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis.
Biochemical and Physiological Effects
DMNAA has been shown to have several biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. DMNAA has also been found to induce DNA damage and apoptosis in cells. In animal studies, DMNAA has been shown to cause liver and kidney damage at high doses.
Advantages and Limitations for Lab Experiments
DMNAA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. DMNAA has also been shown to have a broad spectrum of biological activity, making it a useful tool for studying various cellular pathways. However, DMNAA has some limitations, including its potential toxicity and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for research on DMNAA. One area of research is the development of DMNAA derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of DMNAA, which could lead to the development of new drugs targeting specific cellular pathways. Additionally, more studies are needed to understand the potential applications of DMNAA in the fields of materials science and agrochemicals.
In conclusion, DMNAA is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its potential applications in various fields of science, including pharmaceuticals, agrochemicals, and materials science. While there is still much to learn about the mechanism of action of DMNAA, its broad spectrum of biological activity makes it a useful tool for studying various cellular pathways. Future research on DMNAA could lead to the development of new drugs targeting specific cellular pathways and the discovery of new applications in materials science and agrochemicals.
Synthesis Methods
DMNAA can be synthesized through several methods, including the reaction between 3,5-dimethyl-2-nitrophenol and acetic anhydride in the presence of a catalyst. The reaction takes place under mild conditions and yields DMNAA with high purity and yield. Other methods of synthesis include the reaction between 2-nitro-4,6-dimethylphenol and acetic anhydride or acetyl chloride in the presence of a base.
Scientific Research Applications
DMNAA has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, DMNAA has been investigated for its antibacterial, antifungal, and anticancer properties. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. DMNAA has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
properties
Product Name |
N-(3,5-dimethyl-2-nitrophenyl)acetamide |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-(3,5-dimethyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-7(2)10(12(14)15)9(5-6)11-8(3)13/h4-5H,1-3H3,(H,11,13) |
InChI Key |
MSSWENRBNJUJLA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)NC(=O)C)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=C(C(=C1)NC(=O)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B253438.png)







![3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)


![N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)
